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Abstract
GSK3739936 (also known as BMS-986180) is a potent, allosteric inhibitor of HIV-1 integrase

(IN) that exhibits broad-spectrum activity against various IN polymorphisms.[1][2][3] This

technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical

profiling of GSK3739936, intended for researchers, scientists, and drug development

professionals. The document details the mechanism of action, structure-activity relationships

(SAR), quantitative data from preclinical studies, and the experimental protocols utilized in its

evaluation.

Introduction: A Novel Approach to HIV-1 Inhibition
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral

replication, catalyzing the insertion of the viral DNA into the host genome. While integrase

strand transfer inhibitors (INSTIs) have been successful in clinical practice, the emergence of

drug resistance necessitates the development of new therapeutic agents with novel

mechanisms of action.[4][5] Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a

promising class of antiretrovirals that do not target the active site of the enzyme. Instead, they

bind to a distinct pocket at the interface of two IN monomers, promoting aberrant integrase

multimerization.[1][2][3] This leads to the production of replication-deficient viral particles.[1][2]

[3] GSK3739936 was developed as a potent ALLINI with a focus on overcoming challenges
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observed with earlier compounds in this class, particularly with respect to activity against

common IN polymorphisms at residues 124 and 125.[1][2]

Discovery of GSK3739936: A Structure-Guided
Design
The development of GSK3739936 was the result of a focused optimization effort on a series of

pyridine-based allosteric integrase inhibitors. The design strategy aimed to enhance potency

against a broader range of HIV-1 variants, particularly those with polymorphisms at the 124 and

125 positions of the integrase enzyme.

Mechanism of Action of Allosteric Integrase Inhibitors
ALLINIs, including GSK3739936, exert their antiviral effect through a unique, multi-faceted

mechanism that disrupts the normal function of HIV-1 integrase. By binding to an allosteric site,

these inhibitors induce a conformational change in the integrase enzyme, leading to its hyper-

multimerization. This aberrant multimerization interferes with several key steps in the viral life

cycle.
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Mechanism of action of GSK3739936.
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Structure-Activity Relationship (SAR) Studies
The optimization of the pyridine-based scaffold leading to GSK3739936 focused on

modifications at the C5 position of the pyridine ring. The goal was to identify substituents that

would improve potency against integrase variants while maintaining favorable pharmacokinetic

properties. The structure-activity relationship studies revealed that the introduction of a 4-

chlorophenyl group at a specific position on the pyrazole ring was crucial for the desired activity

profile.

Synthesis of GSK3739936
The synthesis of GSK3739936 involves a multi-step sequence starting from commercially

available materials. The key steps include the formation of the pyrazole ring, followed by its

condensation with a dihydropyrazolo[4,3-c]pyridinone core.

Synthetic Scheme

4-Chlorophenylhydrazine

Ethyl 5-amino-1-(4-chlorophenyl)
-1H-pyrazole-4-carboxylate

Ethyl 2-cyano-3-ethoxyacrylate

1-(4-Chlorophenyl)-1H-pyrazolo
[3,4-d]pyrimidine-4,6(5H,7H)-dione

4,6-Dichloro-1-(4-chlorophenyl)
-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(4-chlorophenyl)-6-
(2-methoxyethyl)-1H-pyrazolo
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Synthetic overview of GSK3739936.

Preclinical Profiling
GSK3739936 underwent extensive preclinical evaluation to determine its antiviral potency,

cytotoxicity, pharmacokinetic properties, and safety profile.

Quantitative Data
The following tables summarize the key quantitative data from the preclinical profiling of

GSK3739936.
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Table 1: In Vitro Antiviral Activity of GSK3739936

HIV-1 Strain/Polymorph EC50 (nM)

Wild-Type 5.8

T124A 12

A125T 25

N124A/A125T 48

Table 2: Preclinical Pharmacokinetic Profile of GSK3739936

Species Route
Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Half-life (h)
Bioavailabil
ity (%)

Rat IV 15 2.1 2.4 N/A

Rat PO N/A N/A N/A 60

Dog IV 5 1.5 3.5 N/A

Dog PO N/A N/A N/A 80

Table 3: In Vitro Safety Profile of GSK3739936

Assay Cell Line CC50 (µM)

Cytotoxicity MT-4 >100

hERG Inhibition HEK293 >30

Toxicology Findings
Despite its promising antiviral potency and pharmacokinetic profile, the development of

GSK3739936 was halted due to adverse findings in rat toxicology studies.[2] These findings

precluded its advancement into clinical trials.
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Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the

evaluation of GSK3739936.

Antiviral Assay
The antiviral activity of GSK3739936 was determined using a cell-based assay with MT-4 cells

infected with various strains of HIV-1. The assay measures the inhibition of viral replication by

quantifying the activity of a reporter gene (e.g., luciferase) or by measuring cell viability.

Prepare MT-4 cells Add serial dilutions
of GSK3739936

Infect cells with
HIV-1 Incubate for 3-5 days Measure viral replication

(e.g., luciferase assay) Calculate EC50 value

Click to download full resolution via product page

Workflow for the antiviral assay.

Cytotoxicity Assay
The cytotoxicity of GSK3739936 was assessed in MT-4 cells by measuring cell viability in the

presence of increasing concentrations of the compound. A common method for this is the use

of a tetrazolium-based colorimetric assay (e.g., MTT or XTT).

Pharmacokinetic Studies
Pharmacokinetic studies were conducted in rats and dogs to determine the absorption,

distribution, metabolism, and excretion (ADME) properties of GSK3739936. The compound

was administered intravenously (IV) and orally (PO), and plasma samples were collected at

various time points. The concentration of GSK3739936 in the plasma was quantified using

liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion
GSK3739936 is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of

action. Its discovery and preclinical development provided valuable insights into the potential of

ALLINIs as a new class of antiretroviral agents. While its development was halted due to

toxicology findings, the research on GSK3739936 has contributed significantly to the
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understanding of the structure-activity relationships of pyridine-based ALLINIs and has paved

the way for the design of next-generation inhibitors with improved safety profiles. The detailed

data and experimental protocols presented in this guide serve as a valuable resource for

researchers in the field of HIV drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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